molecular formula C11H15NO2 B1381359 tert-Butyl 4-methylnicotinate CAS No. 107977-28-6

tert-Butyl 4-methylnicotinate

Cat. No.: B1381359
CAS No.: 107977-28-6
M. Wt: 193.24 g/mol
InChI Key: KOEUYOLNKBSCJM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-methylnicotinate is an organic compound with the molecular formula C11H15NO2. It is characterized by the presence of a tert-butyl group attached to a 4-methylnicotinate moiety. This compound is notable for its unique chemical structure, which includes an ester functional group and an aromatic pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-methylnicotinate typically involves esterification reactions. One common method is the reaction of 4-methylnicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: 4-methylnicotinic acid or other oxidized derivatives.

    Reduction: 4-methyl-3-pyridinemethanol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Tert-Butyl 4-methylnicotinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which then exerts its effects through various biochemical pathways. These pathways may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl nicotinate
  • Methyl 4-methylnicotinate
  • Ethyl 4-methylnicotinate

Comparison

Tert-Butyl 4-methylnicotinate is unique due to the presence of both a tert-butyl group and a 4-methyl substituent on the nicotinate moiety. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity compared to similar compounds. The tert-butyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications.

Properties

IUPAC Name

tert-butyl 4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-6-12-7-9(8)10(13)14-11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEUYOLNKBSCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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